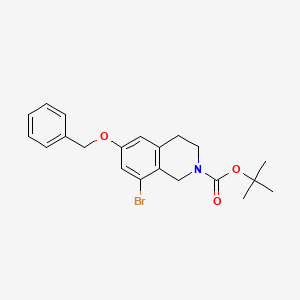

![molecular formula C21H17BrN4OS B2479918 3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine CAS No. 1114914-98-5](/img/structure/B2479918.png)

3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

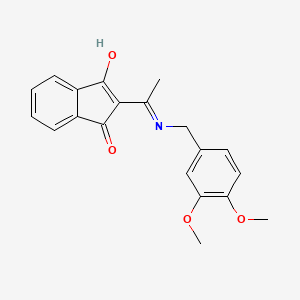

The synthesis of oxadiazole derivatives has been a topic of interest due to their confirmed biological as well as pharmacological activities23. Various methods of synthesis of 1,3,4-oxadiazole derivatives exhibiting biological activity have been discussed4.Molecular Structure Analysis

The molecular structure of oxadiazoles and pyridazines involves heterocyclic rings. In oxadiazoles, the ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms1. The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment1.Chemical Reactions Analysis

The chemical reactions involving oxadiazoles are diverse and depend on the substituents present on the ring. Oxadiazoles have been used in various reactions due to their confirmed biological as well as pharmacological activities23.Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazoles and pyridazines can vary widely depending on their structure and substituents. Generally, these compounds are stable and have good solubility in common organic solvents1.Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- A study by Bayrak et al. (2009) involved synthesizing derivatives of 1,2,4-triazoles, including compounds similar in structure to the chemical . These derivatives were then tested for their antimicrobial activities, showcasing the compound's potential use in developing new antimicrobial agents (Bayrak et al., 2009).

- Dey et al. (2022) conducted research on 3,4-Dihydropyrimidin-2-one derivatives, related to the compound , focusing on their antimicrobial and antioxidant properties. This highlights the compound's relevance in the search for new antimicrobial and antioxidant agents (Dey et al., 2022).

Potential in Antimicrobial Research

- Research by Gad-Elkareem et al. (2011) explored the synthesis of thio-substituted ethyl nicotinate and related derivatives, which share structural similarities with the compound . The antimicrobial activities of these compounds were evaluated, indicating the potential use of similar compounds in antimicrobial research (Gad-Elkareem et al., 2011).

Antiviral Applications

- Albratty et al. (2019) synthesized 1,3,4-oxadiazole derivatives, structurally related to the chemical , and assessed their antiviral activity. This indicates the possible application of the compound in developing antiviral agents (Albratty et al., 2019).

Antimicrobial and Antiviral Research

- El-Mariah et al. (2006) explored the synthesis of 3-Substituted Pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines, structurally similar to the compound . The antimicrobial activity of these compounds was evaluated, suggesting potential applications in antimicrobial research (El-Mariah et al., 2006).

Safety And Hazards

The safety and hazards associated with oxadiazoles and pyridazines depend on their specific structure and properties. Some oxadiazole derivatives have been found to be non-toxic2.

Zukünftige Richtungen

The future directions in the study of oxadiazoles and pyridazines involve the synthesis of new derivatives with improved properties and activities. There is a constantly growing interest in heterocyclic systems of this nature, and new methods of obtaining complex structures containing oxadiazole rings are being sought41.

Please note that the information provided here is general and may not apply specifically to “3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine”. For a comprehensive analysis of this specific compound, more detailed study and research would be required.

Eigenschaften

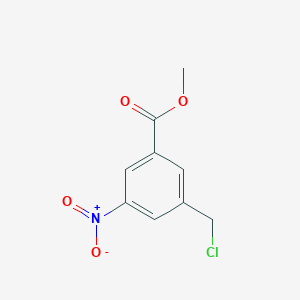

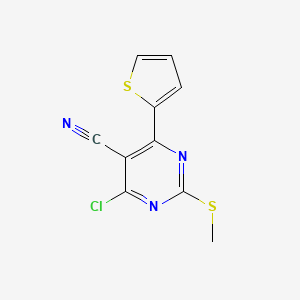

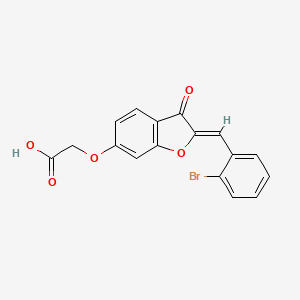

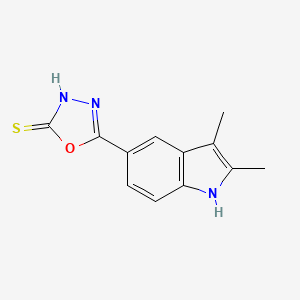

IUPAC Name |

3-(2-bromophenyl)-5-[[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN4OS/c1-2-14-7-9-15(10-8-14)18-11-12-20(25-24-18)28-13-19-23-21(26-27-19)16-5-3-4-6-17(16)22/h3-12H,2,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWDIOLYCMHLEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2479843.png)

![[(2,4-Difluorophenyl)sulfonyl]acetonitrile](/img/structure/B2479852.png)

![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2479857.png)